Summary of the Application: “Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 1515561-54-2 . It is used as a reagent or intermediate in organic chemistry .
Results or Outcomes: As for the results or outcomes, these would also depend on the specific research or synthesis. The compound’s effectiveness as a reagent or intermediate would be determined by the yield and purity of the desired product.
Summary of the Application: This compound has been used in the synthesis of methacrylic acid from 2-methyl-1,3-propanediol . This process involves bioconversion of 2-methyl-1,3-propanediol to 3-hydroxy-2-methylpropionic acid via 3-hydroxy-2-methylpropanal, and catalytic dehydration of the resulting acid .
Methods of Application or Experimental Procedures: The bioconversion process uses whole cells of Gluconobacter oxydans grown on glycerol-based culture medium as the catalyst for oxidative biotransformation . The optimum conditions for bioconversion were pH 6–7.5, 25–30 °C, 5–10 g substrate and 2.6 g cell (dry weight) per liter .
Results or Outcomes: The product of the bio-oxidation, 3-hydroxy-2-methylpropionic acid, was converted using titanium dioxide at 210 °C to give methacrylic acid with a yield of over 85% .
Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate is a cyclic ester compound characterized by a cyclobutane ring structure with a hydroxyl group and a 2-methylpropanoyl substituent. Its molecular formula is , and it features both carboxylic acid and alcohol functional groups, making it an interesting target for various
Common reagents for these reactions include acids for esterification, lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation.
Research indicates that compounds similar to methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate may exhibit various biological activities. These activities can include:
The synthesis of methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate typically involves several key steps:
These methods can be optimized for yield and purity depending on the desired application.
Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate has several potential applications:
Studies on methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate's interactions with biological macromolecules are critical for understanding its potential pharmacological effects. These studies typically focus on:
Several compounds share structural similarities with methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methyl 3-hydroxycyclopentanecarboxylate | Contains a cyclopentane ring | Lacks a substituent at the cyclobutane position |
Methyl 4-(benzeneseleninyl)butanoate | Features a longer carbon chain | Incorporates selenium into its structure |
Methyl 3-hydroxybutanoate | Similar hydroxyl and carboxylic acid groups | Simpler structure without cyclic components |
Methyl 3-hydroxy-1-(2-methylpropanoyl)cyclobutane-1-carboxylate stands out due to its combination of a cyclobutane ring and multiple functional groups, which confer distinct chemical properties and potential biological activities. This unique structure allows it to participate in diverse